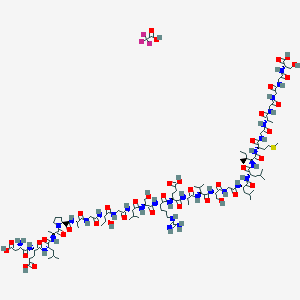
(4-Cyclohexylphenyl) propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohexylphenyl) propanoate is an organic compound with the molecular formula C15H20O2. It is an ester derived from the reaction between 4-cyclohexylphenol and propanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylphenyl) propanoate typically involves the esterification of 4-cyclohexylphenol with propanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclohexylphenyl) propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-cyclohexylphenol and propanoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Cyclohexylphenol and propanoic acid.
Reduction: 4-Cyclohexylphenylpropanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Cyclohexylphenyl) propanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of esterification reactions and as a model compound for understanding ester behavior.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Cyclohexylphenyl) propanoate depends on its application. In pharmaceutical applications, it may act as a prodrug, releasing the active compound upon hydrolysis. The molecular targets and pathways involved vary depending on the specific application and the active compound released.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl propanoate
- Methyl butanoate
- Isopropyl acetate
Comparison
(4-Cyclohexylphenyl) propanoate is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to simpler esters like ethyl propanoate or methyl butanoate. This uniqueness makes it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
7500-93-8 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4-cyclohexylphenyl) propanoate |
InChI |
InChI=1S/C15H20O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 |
Clave InChI |
JREGERFNYLJOTA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


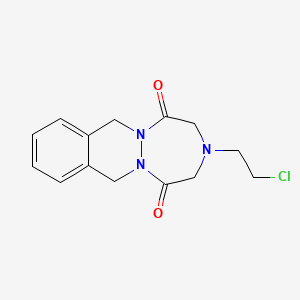
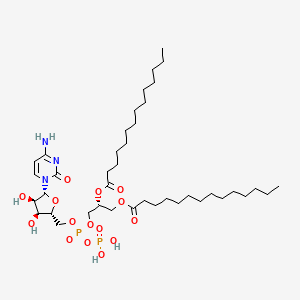
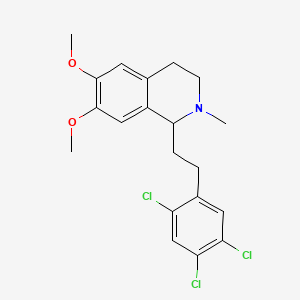
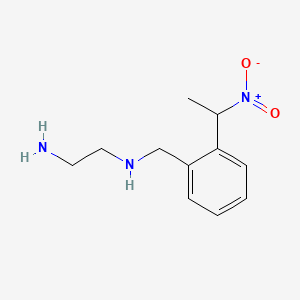
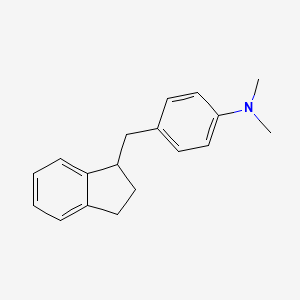

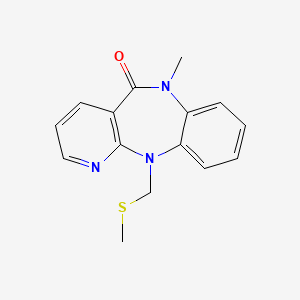
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)

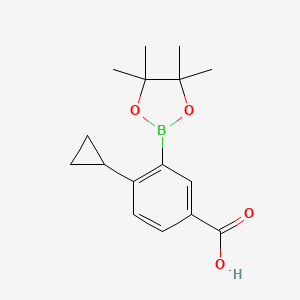
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
